molecular formula C17H19N5O3S2 B2721642 benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-59-0

benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2721642
CAS No.: 2034337-59-0
M. Wt: 405.49
InChI Key: KEIMQHUIYNMOSM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • HRMS : 385.0683 (M+H)⁺, 387.0655 (M+2+H)⁺, and 407.0503 (M+Na)⁺

Scientific Research Applications

Synthesis and Antibacterial Screening

A series of compounds including benzo[d]thiazol-2-yl derivatives have been synthesized and characterized for their antibacterial activities. These compounds, including variations with thiazole and pyrazole groups, have shown potential in screening for antibacterial properties. This research highlights the application of such compounds in the development of new antibacterial agents (Landage, Thube, & Karale, 2019).

Molecular Docking Studies

The facile synthesis of derivatives involving benzo[d]thiazol-2-yl groups and their molecular docking studies have been explored. These studies aim to understand the interaction between synthesized compounds and potential biological targets. One such study showed promising results with minimum binding energies, indicating the potential for these compounds in drug design and discovery (Malathi & Chary, 2019).

Aggregation and Spectroscopic Studies

Research into the effects of molecular aggregation on compounds containing benzo[d]thiazol-2-yl groups has been conducted. Spectroscopic studies have revealed how substituent groups and concentrations affect aggregation processes. These findings are crucial for understanding the physical chemistry of these compounds and their potential applications in materials science and nanotechnology (Matwijczuk et al., 2016).

Anti-Mycobacterial Activity

A significant application of benzo[d]thiazol-2-yl derivatives is in the field of anti-mycobacterial drug development. A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has identified these compounds as new chemotypes with potential anti-tubercular activity. Several derivatives exhibited promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as leads for developing new anti-tubercular agents (Pancholia et al., 2016).

Mechanism of Action

Target of Action

The primary targets of benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone Compounds with similar structures, such as thiazoles and imidazoles, have been reported to interact with a broad range of biological targets .

Mode of Action

The specific mode of action of This compound It’s worth noting that similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been reported to interact with a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The solubility of a compound in water and other solvents can influence its bioavailability .

Result of Action

The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-19-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIMQHUIYNMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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